Cas no 86718-01-6 (Methyl imidazo[1,2-a]pyridine-7-carboxylate)

Methyl imidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system with a carboxylate ester functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The ester group enhances reactivity, facilitating further derivatization under mild conditions. Its rigid bicyclic framework contributes to stability while allowing for selective functionalization at key positions. The compound is commonly utilized in medicinal chemistry for constructing drug candidates targeting neurological and inflammatory pathways. High purity grades are available to ensure consistent performance in research and industrial applications. Proper handling under inert conditions is recommended due to potential sensitivity.
Methyl imidazo[1,2-a]pyridine-7-carboxylate structure
86718-01-6 structure
Product Name:Methyl imidazo[1,2-a]pyridine-7-carboxylate
CAS No:86718-01-6
MF:C9H8N2O2
MW:176.172021865845
MDL:MFCD09910350
CID:660822
PubChem ID:15096964
Update Time:2025-07-01

Methyl imidazo[1,2-a]pyridine-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl imidazo[1,2-a]pyridine-7-carboxylate
    • Imidazo[1,2-a]pyridine-7-carboxylic acid methyl ester
    • METHYL H-IMIDAZO[1,2-A]PYRIDINE-7-CARBOXYLATE
    • 7-(Methoxycarbonyl)imidazo[1,2-a]pyridine
    • methyl 7-imidazo<1,2-a>pyridinecarboxylate
    • methyl imidazo-[1,2-a]pyridine-7-carboxylate
    • methylimidazoapyridinecarboxylate
    • Imidazo[1,2-a]pyridine-7-carboxylic acid, methyl ester
    • PubChem21685
    • methylimidazo[1,2-a]pyridine-7-carboxylate
    • KYHRVKMXYXBEQN-UHFFFAOYSA-N
    • FCH922986
    • VP12367
    • PB10778
    • OR52106
    • AM8044
    • SCHEMBL376440
    • 86718-01-6
    • Methyl imidazo[1 pound not2-a]pyridine-7-carboxylate
    • MFCD09910350
    • HE-0231
    • J-522607
    • EN300-113708
    • imidazo[1,2-alpha]pyridine-7-carboxylic acid methyl ester
    • SY060392
    • DTXSID00568150
    • DB-076726
    • AKOS006346317
    • CS-W007106
    • MDL: MFCD09910350
    • Inchi: 1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3
    • InChI Key: KYHRVKMXYXBEQN-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC2N(C=CN=2)C=C1)OC

Computed Properties

  • Exact Mass: 176.05900
  • Monoisotopic Mass: 176.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.6
  • XLogP3: 1.6

Experimental Properties

  • Melting Point: 133-135℃
  • PSA: 43.60000
  • LogP: 1.12090

Methyl imidazo[1,2-a]pyridine-7-carboxylate Security Information

  • HazardClass:IRRITANT

Methyl imidazo[1,2-a]pyridine-7-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl imidazo[1,2-a]pyridine-7-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Oxygen Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  24 h, 60 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  rt
Reference
Annulation of imidazo[1,2-a]pyridines under metal-free conditions
Semwal, Rashmi; et al, New Journal of Chemistry, 2020, 44(47), 20530-20534

Methyl imidazo[1,2-a]pyridine-7-carboxylate Raw materials

Methyl imidazo[1,2-a]pyridine-7-carboxylate Preparation Products

Methyl imidazo[1,2-a]pyridine-7-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:86718-01-6)Methyl imidazo[1,2-a]pyridine-7-carboxylate
Order Number:A841813
Stock Status:in Stock
Quantity:25g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:54
Price ($):310.0/155.0
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Additional information on Methyl imidazo[1,2-a]pyridine-7-carboxylate

Methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS No. 86718-01-6): A Comprehensive Overview

Methyl imidazo[1,2-a]pyridine-7-carboxylate, identified by its chemical identifier CAS No. 86718-01-6, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic compound belongs to the imidazopyridine class, which has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The structure of Methyl imidazo[1,2-a]pyridine-7-carboxylate consists of a fused ring system comprising an imidazole and a pyridine moiety, connected at the 1 and 2 positions, with a carboxylate ester group at the 7-position. This unique structural framework contributes to its unique chemical properties and biological interactions.

The synthesis of Methyl imidazo[1,2-a]pyridine-7-carboxylate involves multi-step organic reactions, typically starting from readily available precursors. The key steps include cyclization reactions to form the imidazopyridine core, followed by functional group transformations to introduce the carboxylate ester moiety. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These synthetic routes highlight the compound's synthetic accessibility and its potential for large-scale production.

Recent research has demonstrated the pharmacological significance of Methyl imidazo[1,2-a]pyridine-7-carboxylate. Studies have indicated that this compound exhibits potent inhibitory effects on various enzymes and receptors relevant to human health. Specifically, it has shown promise in modulating pathways associated with inflammation, neurodegeneration, and cancer progression. The imidazopyridine scaffold is known for its ability to interact with biological targets such as kinases and transcription factors, making it a valuable scaffold for drug design.

One of the most compelling aspects of Methyl imidazo[1,2-a]pyridine-7-carboxylate is its potential in oncology research. Preclinical studies have revealed that it can selectively inhibit the activity of certain kinases overexpressed in tumor cells, thereby demonstrating its antitumor properties. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. These findings underscore the compound's therapeutic relevance and its role as a lead molecule in developing novel anticancer agents.

The biological activity of Methyl imidazo[1,2-a]pyridine-7-carboxylate is further enhanced by its structural flexibility, which allows for modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties. Medicinal chemists have explored various derivatives of this compound to improve its solubility, bioavailability, and target specificity. Such modifications are crucial for translating preclinical findings into effective clinical treatments.

In conclusion, Methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS No. 86718-01-6) represents a promising candidate in pharmaceutical research due to its unique structural features and diverse biological activities. Its synthesis is well-established, and ongoing studies continue to uncover new therapeutic applications. As research progresses, this compound is expected to play a pivotal role in the development of innovative treatments for various diseases.

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Amadis Chemical Company Limited
(CAS:86718-01-6)Methyl imidazo[1,2-a]pyridine-7-carboxylate
A841813
Purity:99%/99%
Quantity:25g/10g
Price ($):310.0/155.0
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